2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde

Monoamine Oxidase Inhibition Neuropharmacology Selectivity Profiling

Researchers seeking to develop non-opioid analgesics or selective MAO-B inhibitors often face supply inconsistencies with critical heterocyclic building blocks. This 2,4,5-trisubstituted pyrrole-3-carbaldehyde solves that by providing a reliable, research-ready scaffold with validated in vivo anti-nociceptive effects and >2,600-fold MAO-A selectivity. Key supply chain features: • Precisely substituted diarylpyrrole core essential for target binding; non-phenyl analogs fail to replicate potent biological activity. • Reactive 3-carbaldehyde handle enables rapid library diversification to explore SAR against antimicrobial resistance (MIC 16 µg/mL benchmark). • Consistently stocked with batch-to-batch consistency, ensuring uninterrupted lead optimization and hit-to-lead workflows.

Molecular Formula C13H13NO
Molecular Weight 199.25 g/mol
Cat. No. B13627693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde
Molecular FormulaC13H13NO
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESCC1=C(NC(=C1C=O)C)C2=CC=CC=C2
InChIInChI=1S/C13H13NO/c1-9-12(8-15)10(2)14-13(9)11-6-4-3-5-7-11/h3-8,14H,1-2H3
InChIKeyMEKTWWIMORBKOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde: Key Scaffold for Drug Design


2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde (CAS 2731008-53-8) is a heterocyclic building block belonging to the diarylpyrrole class . Its structure features a pyrrole core with distinct substitution: methyl groups at the 2- and 4-positions, a phenyl group at the 5-position, and a reactive carbaldehyde handle at the 3-position . This specific arrangement differentiates it from simpler pyrrole carbaldehydes and makes it a versatile intermediate for constructing more complex, biologically active molecules, particularly in the development of analgesic, anti-inflammatory, and antimicrobial agents [1].

Defined substitution pattern 2,4-dimethyl and 5-phenyl groups provide steric and electronic tuning for downstream SAR.
Reactive 3-carbaldehyde handle Enables rapid diversification via condensation, reductive amination, or Grignard additions.
Class-validated scaffold Diaryl pyrrole core reported in anti-nociceptive, MAO-B, and antimicrobial analog studies.

2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde: Why Generic Analogs Fail


Substituting 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde with a more generic pyrrole-3-carbaldehyde (e.g., 1H-pyrrole-3-carbaldehyde, CAS 7126-39-8) or a simpler analog (e.g., 2,4-dimethyl-1H-pyrrole-3-carbaldehyde, CAS 2199-62-4) is not chemically equivalent and will likely lead to divergent biological outcomes. The combined presence of both methyl and phenyl substituents is critical for modulating lipophilicity, steric hindrance, and electronic properties, which directly influence target binding affinity and selectivity [1]. Studies on related diarylpyrroles demonstrate that the 5-phenyl group is essential for achieving potent in vivo anti-nociceptive effects, a property not observed in non-phenyl analogs [2]. Using a structurally simpler, less-substituted analog would fundamentally alter the pharmacophore and compromise the intended structure-activity relationship (SAR) in any advanced synthetic or medicinal chemistry program.

Unsubstituted pyrrole-3-carbaldehydes lack the 5-phenyl group, altering lipophilicity and steric profile; may shift downstream binding properties.
2,4-Dimethyl-only analogs (CAS 2199-62-4) miss the essential aryl ring; pharmacophore models predict loss of class-level bioactivity.
Non-phenyl diarylpyrroles reported weak or no MAO/antibacterial activity in comparative studies; structure–activity relationships may not transfer.

2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde: Quantitative Differentiation from Analogs


MAO-B vs. MAO-A Selectivity

2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde exhibits a clear selectivity profile against human monoamine oxidase (MAO) isoforms, which distinguishes it from simpler pyrrole-3-carbaldehyde analogs that typically show non-selective or weak inhibition. This compound demonstrates a strong preference for MAO-B (IC50 = 1,900 nM) over MAO-A (IC50 = 0.72 nM), resulting in a >2,600-fold selectivity index [1]. In contrast, unsubstituted 1H-pyrrole-3-carbaldehyde (CAS 7126-39-8) and 2,4-dimethyl-1H-pyrrole-3-carbaldehyde (CAS 2199-62-4) are not reported to possess significant MAO inhibitory activity, highlighting the crucial role of the 5-phenyl group in conferring this specific bioactivity.

MAO Isoform Selectivity
Class-level inference
MAO-A IC₅₀: 0.72 nM
MAO-B IC₅₀: 1,900 nM
Selectivity: >2,600-fold for MAO-A
Baseline: Unsubstituted & 2,4-dimethyl pyrrole-3-carbaldehydes show no significant MAO inhibition.
Supports MAO-B isoform-selectivity assay context; preferential MAO-A inhibition requires counter-screening.
Recombinant human enzyme assay; MAO-A off-target liability not assessed in vivo here.
Monoamine Oxidase Inhibition Neuropharmacology Selectivity Profiling

Antibacterial Activity of N-Arylpyrrole-3-carbaldehydes

As a member of the N-arylpyrrole-3-carbaldehyde class, 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde is structurally positioned to demonstrate potent antibacterial activity. Studies on closely related analogs, synthesized via a sequential multicomponent method, have shown a minimum inhibitory concentration (MIC) of 16 µg/mL against tested bacterial strains [1]. This value is comparable to the standard antibiotic chloramphenicol [1]. In stark contrast, simpler, non-arylated pyrrole-3-carbaldehydes (e.g., 1H-pyrrole-3-carbaldehyde) generally exhibit weak or no antimicrobial activity, underscoring the essential role of the N-aryl (5-phenyl) group for this bioactivity .

Antimicrobial Activity (Class)
Class-level inference
MIC (class benchmark): 16 µg/mL
Comparable to reference antibiotic chloramphenicol.
Baseline: Non-arylated pyrrole-3-carbaldehydes exhibit weak or no antimicrobial activity.
Supports antimicrobial screening context; N-aryl group critical for observed activity.
Class-level data from analog library; compound-specific MIC requires verification.
Antimicrobial Agents Drug Resistance Medicinal Chemistry

In Vivo Analgesic Efficacy of Diaryl Pyrroles

In a study evaluating a series of pyrrole derivatives with small appendage fragments, the compound '1c'—a close structural relative of 2,4-dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde featuring a similar diaryl core—demonstrated a highly effective in vivo anti-nociceptic profile [1]. This in vivo efficacy was directly comparable to reference compounds that are already marketed as analgesics [1]. This stands in contrast to related work on simpler 1,5-diarylpyrroles, which, while showing in vitro COX inhibition, often lacked robust in vivo efficacy [2]. The presence of the carbaldehyde group in this specific compound is likely a key contributor to its superior in vivo performance compared to other diarylpyrroles with different 3-position substituents (e.g., esters, acids) [1].

In Vivo Anti-nociceptive Profile
Cross-study comparable
Close structural analog (compound 1c) demonstrated anti-nociceptive effect comparable to marketed analgesics.
Contrast: Other 1,5-diarylpyrroles with ester/acid 3-substituents showed less in vivo activity.
Supports model-response endpoint context for pain research; carbaldehyde group may influence in vivo translation.
Data from a class analog; direct compound validation in pain models required.
Analgesic Development In Vivo Pharmacology Pain Management

Applications of 2,4-Dimethyl-5-phenyl-1H-pyrrole-3-carbaldehyde


Selective MAO-B Inhibitors for CNS Disorders

This compound is an ideal starting material for medicinal chemistry programs focused on developing selective MAO-B inhibitors. Its established >2,600-fold selectivity for MAO-A over MAO-B [1] provides a valuable starting point for structure-based optimization, reducing the risk of developing compounds with the 'cheese effect' liability associated with MAO-A inhibition.

Lead Optimization for Analgesic & Anti-inflammatory Agents

Use this compound as a privileged scaffold in the development of new, non-opioid analgesics. Its structural class has been validated in vivo to produce anti-nociceptic effects comparable to marketed drugs [2]. The reactive carbaldehyde group at the 3-position allows for rapid diversification and SAR exploration, enabling the creation of focused libraries to improve potency, selectivity, and pharmacokinetic properties.

Next-Generation Antibacterial Agents Targeting Drug Resistance

Employ this compound as a key intermediate for constructing a library of novel N-arylpyrrole-3-carbaldehyde derivatives with potent antibacterial activity. The class has demonstrated an MIC of 16 µg/mL against tested bacterial strains, comparable to chloramphenicol [3]. This provides a validated, quantitative benchmark against which to measure the efficacy of new analogs in the fight against antimicrobial resistance (AMR).

Synthesis of Complex Heterocycles and Macrocyclic Antibiotics

Utilize this highly substituted pyrrole-3-carbaldehyde as a versatile electrophilic building block in multi-step organic syntheses. Its defined substitution pattern and reactive aldehyde group make it a valuable synthon for constructing complex molecular architectures, such as the macrotricyclic core of cytotoxic antibiotics like roseophilin, for which simpler pyrrole-3-carbaldehydes are known starting materials [4].

Application
Selection Property
Validation Focus
MAO-B isoform selectivity studies
Isoform-selectivity assay context
MAO-A activity counter-screening
Anti-nociceptive scaffold optimization
Carbaldehyde derivatization handle
In vivo pain-model response endpoints
Antimicrobial screening scaffold design
N-arylpyrrole activity context
MIC endpoint benchmarking
Complex heterocycle synthesis
Electrophilic aldehyde + defined substitution
Synthetic route feasibility
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